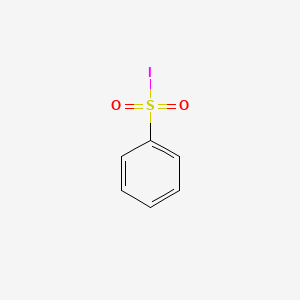

Benzenesulfonyl iodide

Description

Benzenesulfonyl iodide (C₆H₅SO₂I) is an organosulfur compound synthesized via the reaction of sodium benzenesulfinate with iodine in an aqueous-alcoholic medium. The process yields a yellow solid precipitate, which is filtered, washed, and dried . Its molecular weight is approximately 274 g/mol, and it serves as a versatile electrophilic reagent in organic synthesis. The iodide substituent enhances its reactivity in substitution reactions, particularly as a leaving group.

Properties

IUPAC Name |

benzenesulfonyl iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQFBLSWFTJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonyl iodide can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds as follows:

C6H5SO2Cl+NaI→C6H5SO2I+NaCl

Another method involves the direct iodination of benzenesulfonic acid using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl iodide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Reduction Reactions: It can be reduced to benzenesulfinic acid or further to benzenethiol.

Oxidation Reactions: It can be oxidized to benzenesulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Benzenesulfinic Acid: Formed by reduction.

Benzenesulfonic Acid: Formed by oxidation.

Scientific Research Applications

Benzenesulfonyl iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing the sulfonyl group into molecules.

Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonyl iodide involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions where this compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophiles.

Comparison with Similar Compounds

Benzenesulfonyl Chloride (C₆H₅SO₂Cl)

- Molecular Weight : 176.52 g/mol .

- Physical Properties : Colorless to pale yellow liquid with a pungent odor; melting point 14–16°C, boiling point 252°C (decomposes), and density 1.376–1.384 g/mL .

- Reactivity : Widely used as a sulfonating agent due to the high electrophilicity of the chlorine atom. Reacts rapidly with nucleophiles (e.g., alcohols, amines) to form sulfonate esters or sulfonamides .

- Safety : Highly toxic, corrosive, and causes severe skin/eye damage (GHS Category 1) .

Comparison with Iodide :

- Benzenesulfonyl iodide’s higher molecular weight (~274 g/mol) and solid state contrast with the chloride’s liquid form.

- The iodide’s larger iodine atom may act as a superior leaving group in SN2 reactions, though its stability under thermal conditions is less studied.

Benzenesulfonyl Azide (C₆H₅N₃O₂S)

Comparison with Iodide :

- The azide’s lower molecular weight and instability contrast with the iodide’s relative stability in substitution reactions.

Benzenesulfonyl Fluoride (C₆H₅SO₂F)

Comparison with Iodide :

- The fluoride’s small size and bond strength reduce its utility in nucleophilic substitutions compared to iodide.

Benzenesulfonamide Derivatives

Comparison with Iodide :

- Sulfonamides are more stable and less reactive, whereas sulfonyl iodides are better suited for introducing sulfonyl groups in synthetic pathways.

Comparative Data Table

Q & A

Q. What are the established synthetic routes for benzenesulfonyl iodide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via halogen-exchange reactions. A common method involves substituting chloride in benzenesulfonyl chloride with iodide using potassium iodide (KI) or tetrabutylammonium iodide (TBAI) in polar aprotic solvents like acetonitrile under reflux. Reaction efficiency depends on stoichiometric ratios, solvent choice, and temperature control. For example, excess KI and prolonged heating (6–12 hours at 60–80°C) improve iodide substitution . Purity is optimized through post-reaction purification steps, such as recrystallization from ethanol or column chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is corrosive and toxic, requiring stringent safety measures:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), goggles, lab coats, and respiratory protection if dust or vapors are generated .

- Ventilation: Use fume hoods to prevent inhalation exposure .

- Emergency Response: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation .

- Storage: In airtight, light-resistant containers at 2–8°C to prevent decomposition .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard analytical techniques include:

- NMR Spectroscopy: H and C NMR to confirm aromatic proton environments and sulfonyl group integration .

- FT-IR: Peaks at 1370–1350 cm (S=O asymmetric stretch) and 1160–1140 cm (S=O symmetric stretch) .

- Elemental Analysis: Validate C, H, S, and I content (±0.3% deviation) .

- Melting Point: Compare with literature values (e.g., 14–16°C for analogous sulfonyl halides) .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in C–H functionalization versus traditional sulfonylation reactions?

In C–H functionalization (e.g., Pd-catalyzed arylations), this compound acts as a sulfonylating agent via a concerted metalation-deprotonation (CMD) pathway. The iodide counterion facilitates oxidative addition to transition metals, enhancing electrophilicity at the sulfur center. In contrast, traditional sulfonylation involves nucleophilic attack at the sulfur atom, where iodide’s leaving-group ability accelerates reaction kinetics . Mechanistic studies using DFT calculations or isotopic labeling (e.g., O in sulfonyl groups) can resolve ambiguities .

Q. What strategies resolve contradictions in reported reactivity of this compound under acidic versus alkaline conditions?

Conflicting data often arise from solvent polarity and pH effects:

- Acidic Conditions: Promote electrophilic substitution (e.g., forming β-alkoxy sulfides via TBAI mediation) .

- Alkaline Conditions: Favor nucleophilic displacement (e.g., vinyl sulfone synthesis) . Controlled experiments with pH titration and in situ monitoring (e.g., UV-Vis for intermediate detection) clarify dominant pathways .

Q. How can this compound’s stability be enhanced for applications in photoredox catalysis?

Stability challenges (e.g., light-induced decomposition) are addressed by:

- Additives: Stabilizers like hydroquinone or BHT (butylated hydroxytoluene) reduce radical-mediated degradation .

- Encapsulation: Nano-encapsulation in cyclodextrins or silica matrices extends shelf life .

- Low-Temperature Storage: –20°C under argon minimizes thermal and oxidative decay .

Methodological Recommendations

- Experimental Reproducibility: Document reagent grades (e.g., ≥99% purity for KI) and humidity control (<30% RH) to minimize side reactions .

- Data Validation: Use triplicate trials with statistical error margins (±5%) and cross-validate results with independent techniques (e.g., HPLC alongside NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.